Product packaging for (1R)-1-Cyanohexyl diethyl phosphate(Cat. No.:CAS No. 820969-57-1)

(1R)-1-Cyanohexyl diethyl phosphate

Cat. No.: B15158242
CAS No.: 820969-57-1
M. Wt: 263.27 g/mol
InChI Key: ZZVLGQKIAPYOFK-LLVKDONJSA-N
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Description

Significance of Chiral Phosphorus Compounds in Modern Organic Synthesis and Stereochemistry

Chiral phosphorus compounds are indispensable tools in modern organic synthesis. nih.govmdpi.com They are widely employed as chiral ligands in transition-metal catalyzed asymmetric reactions, which are crucial for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgdoaj.org The precise spatial arrangement of substituents around the phosphorus atom can dictate the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. mdpi.com This level of control is paramount, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. mdpi.com Furthermore, the study of chiral phosphorus compounds contributes to a deeper understanding of fundamental stereochemical principles and reaction mechanisms. nih.gov

Overview of Phosphate (B84403) Esters as Fundamental Chemical Entities and Research Targets

Phosphate esters are ubiquitous in nature and industry. mdpi.comresearchgate.net In biochemistry, they are the backbone of DNA and RNA, the primary carriers of chemical energy in the form of adenosine (B11128) triphosphate (ATP), and key intermediates in numerous metabolic pathways. researchgate.netmdpi.com The stability of the phosphate ester bond is a critical feature that allows for the long-term storage of genetic information. mdpi.com In industrial applications, organophosphate esters are utilized as flame retardants, plasticizers, and pesticides. mdpi.com From a research perspective, the mechanisms of phosphoryl group transfer reactions are a subject of intense investigation, with implications for understanding enzymatic processes and designing new catalysts. mdpi.com

Contextualizing (1R)-1-Cyanohexyl Diethyl Phosphate within Advanced Chemical Synthesis and Mechanistic Studies

This compound, while not a widely commercialized compound, represents a specific molecular architecture that is of significant interest for fundamental and applied chemical research. Its structure combines the key features of a chiral center directly attached to a phosphate group and a nitrile functionality, making it a valuable substrate for a variety of scientific inquiries.

The presence of a cyano (nitrile) group alpha to the phosphate ester in a chiral framework provides a unique electronic and steric environment. Research into such compounds is driven by several factors:

Probes for Enzymatic Activity: Chiral α-cyanoesters have been successfully used as fluorescent substrates to screen for enantioselective esterases. By analogy, chiral α-cyanophosphates like this compound could serve as valuable tools to discover and characterize phosphotriesterases or other hydrolases with specific stereoselectivities. researchgate.net The enzymatic resolution of racemic organophosphorus compounds is a powerful method for obtaining enantiomerically pure substances, and identifying enzymes that can selectively hydrolyze one enantiomer of a cyanophosphate would be a significant advancement.

Mechanistic Studies: The electron-withdrawing nature of the cyano group can influence the reactivity of the phosphate center, making these compounds interesting subjects for studying the mechanisms of nucleophilic substitution at phosphorus. The stereochemical outcome of such reactions (inversion or retention of configuration) provides crucial insights into the reaction pathway.

Synthetic Building Blocks: A chiral cyanophosphate that can be prepared in high enantiomeric purity could be a versatile intermediate for the synthesis of other complex chiral molecules. The cyano group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or aldehydes.

The defining feature of this compound is the stereogenic carbon atom directly bonded to both the nitrile group and the phosphate oxygen. The "(1R)" designation specifies the absolute configuration at this carbon center. This particular arrangement has several implications for stereochemical research:

Chirality at Carbon: The primary source of chirality in this molecule is the carbon atom of the hexyl chain. This is in contrast to many chiral organophosphorus compounds where the phosphorus atom itself is the stereocenter.

Influence on Enzymatic Recognition: The size and shape of the 1-cyanohexyl group will play a critical role in how the molecule fits into the active site of an enzyme. The stereoselectivity of an enzyme-catalyzed hydrolysis would be highly dependent on the precise three-dimensional arrangement of the hexyl chain, the cyano group, and the diethyl phosphate moiety.

Spectroscopic Analysis: The chirality of the molecule can be probed using various spectroscopic techniques, including NMR spectroscopy in the presence of chiral solvating agents, which can differentiate between the enantiomers.

Scope and Objectives of Academic Inquiry on this compound: A Research Perspective

From a research standpoint, academic inquiry into this compound would likely focus on several key objectives:

Development of Stereoselective Syntheses: A primary goal would be to develop efficient methods for the synthesis of this compound in high enantiomeric purity. This could involve asymmetric synthesis or the resolution of a racemic mixture.

Enzymatic Resolution Studies: A significant area of investigation would be the use of enzymes, such as lipases and phosphotriesterases, to kinetically resolve racemic 1-cyanohexyl diethyl phosphate. researchgate.net The goal would be to identify enzymes that can selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched.

Exploration as a Mechanistic Probe: The compound could be used to study the stereochemistry of phosphoryl transfer reactions. By reacting the pure enantiomer with a nucleophile and analyzing the stereochemistry of the product, researchers can gain insights into the reaction mechanism.

Investigation of Biological Activity: While not for therapeutic use, the compound could be tested for its ability to inhibit or act as a substrate for various enzymes, providing information about the structure and function of these biological catalysts.

Chemical Compound Information

Compound Name
This compound
Adenosine triphosphate (ATP)
Diethyl phosphate
1-Cyanohexyl diethyl phosphate
Phosphotriesterase

Research Data on Enzymatic Resolution of Chiral Organophosphorus Compounds

The following table summarizes representative data from studies on the enzymatic resolution of chiral organophosphorus compounds, which provides a framework for potential research on this compound.

EnzymeSubstrate ClassResolution MethodKey FindingReference
Phosphotriesterase (PTE)Chiral Phosphinate EstersKinetic ResolutionHigh stereoselectivity in the hydrolysis of one enantiomer, enabling preparative scale resolution. researchgate.net
Candida rugosa LipaseDimethyl 1-butyryloxy-1-carboxymethylphosphonateEnzymatic HydrolysisProduction of optically pure (R)-1-carboxy-1-hydroxymethylphosphonate with >98% enantiomeric excess.
Lipases (various)6-(1-hydroxyalkyl)-1,3,5-triaza-7-phosphaadamantane derivativesKinetic Resolution (Acetylation)Successful resolution of primary alcohol derivatives with up to 95% enantiomeric excess.
Pseudomonas cepacia LipaseEthyl 3-hydroxy-3-phenylpropanoateEnzymatic HydrolysisRecovery of the (R)-ester with 98% enantiomeric excess at 50% conversion.
Candida rugosa Lipase1-(isopropylamine)-3-phenoxy-2-propanolKinetic Resolution (Acetylation)Achieved high enantiomeric excess (96.2%) of the acetylated product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22NO4P B15158242 (1R)-1-Cyanohexyl diethyl phosphate CAS No. 820969-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820969-57-1

Molecular Formula

C11H22NO4P

Molecular Weight

263.27 g/mol

IUPAC Name

[(1R)-1-cyanohexyl] diethyl phosphate

InChI

InChI=1S/C11H22NO4P/c1-4-7-8-9-11(10-12)16-17(13,14-5-2)15-6-3/h11H,4-9H2,1-3H3/t11-/m1/s1

InChI Key

ZZVLGQKIAPYOFK-LLVKDONJSA-N

Isomeric SMILES

CCCCC[C@H](C#N)OP(=O)(OCC)OCC

Canonical SMILES

CCCCCC(C#N)OP(=O)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Chiral 1r 1 Cyanohexyl Diethyl Phosphate and Enantiomerically Enriched Analogues

Strategies for the Stereocontrolled Formation of the (1R)-1-Cyanohexyl Scaffold

The primary challenge in synthesizing (1R)-1-cyanohexyl diethyl phosphate (B84403) lies in the precise installation of the stereocenter. The two main retrosynthetic approaches involve either forming the C-CN bond enantioselectively on a carbonyl precursor or functionalizing an existing nitrile at the alpha-position in a stereoselective manner.

A highly effective and atom-economical approach to establishing the chiral cyanohydrin core of the target molecule is through the asymmetric addition of a cyanide source to a prochiral aldehyde. wikipedia.org This reaction, known as cyanohydrin formation, converts an aldehyde or ketone into an α-hydroxynitrile. capes.gov.br For the synthesis of the (1R)-1-cyanohexyl scaffold, the precursor would be hexanal (B45976). The reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon. libretexts.org While this reaction is reversible, for aliphatic aldehydes like hexanal, the equilibrium typically favors the cyanohydrin product. wikipedia.org The key to achieving enantioselectivity is the use of a chiral catalyst to direct the approach of the cyanide nucleophile to one of the two enantiotopic faces of the carbonyl.

A variety of chiral catalysts have been developed to facilitate the enantioselective synthesis of cyanohydrins. These catalysts create a chiral environment around the carbonyl substrate, leading to the preferential formation of one enantiomer.

Enzyme Catalysis: Oxynitrilases are enzymes that catalyze the formation and cleavage of cyanohydrins with high stereoselectivity. capes.gov.br For example, the (R)-oxynitrilase from Prunus amygdalus (bitter almonds) is well-known for producing (R)-cyanohydrins from a range of aldehydes. Employing this enzyme with hexanal would be a direct route to the desired (R)-2-hydroxyheptanenitrile intermediate.

Metal-Based Catalysts: Chiral metal complexes are widely used for asymmetric cyanohydrin synthesis. Vanadium(V)oxo(salen) complexes, for instance, have been shown to catalyze this transformation. rsc.orgnih.gov Another prominent example involves the use of chiral lithium binaphtholate complexes, derived from (R)-BINOL, which can achieve high enantiomeric excess (ee) in the reaction of aldehydes with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). wikipedia.org

Organocatalysts: Small organic molecules can also act as effective chiral catalysts. Modified TADDOL derivatives have been investigated as chiral ligands for the cyanosilylation of aldehydes, although achieving high enantioselectivity can be challenging and highly substrate-dependent. nih.gov

The choice of catalyst and reaction conditions, including the cyanide source (e.g., HCN, KCN, TMSCN), is crucial for optimizing both yield and enantioselectivity. libretexts.org

Table 1: Examples of Chiral Catalysts for Asymmetric Cyanohydrin Synthesis

Catalyst Type Example Catalyst Precursor Example Product Configuration Typical Enantiomeric Excess (ee)
Enzyme (R)-Oxynitrilase (Prunus amygdalus) Various Aldehydes (R) >95%
Metal Complex (R)-Binol/Lithium Complex Benzaldehyde (S) 98% wikipedia.org
Metal Complex Vanadium(V)oxo(salen) Various Aldehydes Dependent on Salen Ligand Variable rsc.orgnih.gov

The mechanism of asymmetric cyanohydrin formation hinges on the creation of a transient, diastereomeric complex between the chiral catalyst and the prochiral carbonyl substrate. libretexts.org

In a typical mechanism involving a chiral metal-ligand complex (e.g., a Titanium-TADDOL or Vanadium-salen complex), the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde (hexanal). This coordination serves two purposes: it activates the carbonyl group towards nucleophilic attack and, due to the chiral nature of the ligands, it shields one of the enantiotopic faces of the carbonyl.

The cyanide nucleophile, which may also be coordinated to the metal center, is then delivered intramolecularly or attacks intermolecularly from the less sterically hindered face. rsc.orgnih.gov This directed attack results in the preferential formation of one enantiomer of the cyanohydrin. For instance, in a reaction catalyzed by a vanadium(V)oxo(salen) complex, the cyanide is oxidized to cyanogen (B1215507) during the process, leading to the reduction of the catalyst to a vanadium(IV) state. rsc.orgnih.gov After the C-C bond formation, the resulting alkoxide is protonated (often by a source like HCN or during workup) to yield the final α-hydroxynitrile product, (R)-2-hydroxyheptanenitrile, and regenerate the catalyst for the next cycle. libretexts.org

A related synthesis for the analogue (1-cyanoethyl) diethyl phosphate involves a two-step process: first, a nucleophilic substitution between diethyl phosphite (B83602) and bromoacetonitrile (B46782) to form cyanomethyl diethyl phosphate, followed by deprotonation with a strong base and reaction with methyl iodide. google.com Adapting this to the target molecule would involve using a pentylating agent instead of a methylating agent.

While the target molecule contains a tertiary stereocenter, the principles of forming chiral quaternary centers are highly relevant to the stereoselective alkylation of α-substituted nitriles. The construction of quaternary stereocenters is a significant challenge in synthesis. acs.org Strategies often rely on the transition-metal-catalyzed asymmetric allylic alkylation of prochiral enolates or related nucleophiles. nih.gov

In the context of nitrile precursors, a chiral auxiliary can be employed to direct the alkylation. For example, α,β-unsaturated acyl ligands attached to a chiral iron auxiliary can undergo additions and subsequent alkylations to stereoselectively produce quaternary carbon centers. rsc.org For the synthesis of (1R)-1-cyanohexyl diethyl phosphate, one could envision a scenario where a chiral base is used for deprotonation, or a chiral phase-transfer catalyst is used in the alkylation of cyanomethyl diethyl phosphate with a pentyl halide, to induce enantioselectivity. The formation of the carbon-carbon bond at the α-position to the nitrile group establishes the stereocenter.

Table 2: General Approaches to Asymmetric Alkylation for Stereocenter Construction

Method Nucleophile Electrophile Catalyst/Auxiliary Key Feature
Asymmetric Allylic Alkylation Prochiral Enolate Allylic Substrate Chiral Pd, Cu, or Co complexes nih.gov Forms C-C bond with high stereocontrol.
Auxiliary-Controlled Alkylation Acyl ligand on chiral iron complex Alkyl Halide [(η⁵-C₅H₅)Fe(CO)(PPh₃)] rsc.org Auxiliary directs incoming electrophile.

Once the primary chiral center is established, any subsequent reactions that create new stereocenters must be controlled to achieve the desired diastereomer. For instance, if the hexyl chain of this compound contained a pre-existing stereocenter, the alkylation step described above would need to control for diastereoselectivity.

The control of diastereoselectivity in reactions that form nonadjacent stereocenters can be achieved using bifunctional catalysts. acs.org For example, cinchona alkaloid-derived thiourea (B124793) catalysts have been shown to control the stereochemical outcome of tandem reactions through cooperative hydrogen-bonding. acs.org Such catalysts can organize both the nucleophile and the electrophile in a specific orientation within the transition state, thereby favoring the formation of one specific diastereomer out of several possibilities. This level of control is crucial for the synthesis of complex molecules with multiple stereocenters.

Stereoselective Alkylation and Functionalization at the Alpha-Carbon of Nitrile Precursors

Approaches to the Diethyl Phosphate Ester Linkage

The introduction of the diethyl phosphate moiety is a key transformation in the synthesis of the target compound. This can be achieved through several strategic approaches, primarily involving the phosphorylation of a pre-existing chiral cyanohydrin intermediate or through more convergent strategies.

Phosphorylation of Chiral Alcohol Intermediates

A common and direct strategy for the synthesis of this compound involves the phosphorylation of the corresponding chiral cyanohydrin, (1R)-1-cyanohexanol. The success of this approach hinges on the availability of the enantiomerically pure alcohol precursor. Methods such as lipase-catalyzed kinetic resolution of racemic 1-cyanohexanol can be employed to obtain the desired (R)-enantiomer. polimi.itnih.govresearchgate.netresearchgate.net Once the chiral alcohol is secured, several phosphorylating agents can be utilized.

Diethyl phosphorochloridate is a widely used and commercially available reagent for the phosphorylation of alcohols. The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom, with the displacement of the chloride leaving group. wikipedia.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: (1R)-1-Cyanohexanol + (EtO)₂P(O)Cl → this compound + HCl

While this method is straightforward, careful control of reaction conditions is necessary to avoid side reactions and ensure high yields. The reactivity of the chiral cyanohydrin and the potential for racemization under the reaction conditions must be considered.

An alternative approach involves the use of diethyl phosphite. The direct phosphorylation of an alcohol using diethyl phosphite is not spontaneous and requires activation. The Atherton-Todd reaction provides a classic method for this transformation. In this reaction, the alcohol, diethyl phosphite, and a base (typically a tertiary amine) are treated with a halogenating agent like carbon tetrachloride. wikipedia.org This in situ generates diethyl phosphorochloridate, which then reacts with the alcohol.

Another strategy involves the Mitsunobu reaction, where diethyl phosphite can act as a nucleophile. This reaction typically employs triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution. This method often proceeds with inversion of configuration at the chiral center, which needs to be taken into account when starting with a specific enantiomer of the cyanohydrin.

Furthermore, the addition of diethyl phosphite to an unsaturated precursor, such as 1-cyanohexene, could potentially lead to the desired product, although this represents a different synthetic strategy than the direct phosphorylation of the chiral alcohol. researchgate.net

Convergent Synthesis of Phosphate Triesters

Convergent synthetic approaches aim to construct the target molecule by bringing together larger, pre-functionalized fragments in the later stages of the synthesis. In the context of this compound, a convergent strategy could involve the reaction of a derivative of hexanal with a phosphorus-containing nucleophile that already bears the diethyl phosphate moiety.

For instance, the addition of a metallated species derived from diethyl (cyanomethyl)phosphonate to an activated form of pentyl bromide could be envisioned, although this would lead to an isomer of the target compound. A more direct convergent approach is less commonly reported for this specific molecule but remains a plausible strategy.

Asymmetric Construction of Phosphorus-Stereogenic Centers (if applicable to P-chirality)

While the primary focus is on the chirality at the α-carbon, it is conceivable to synthesize analogues of this compound that are also chiral at the phosphorus atom, creating a diastereomeric mixture. The synthesis of P-chiral compounds is a specialized area of organophosphorus chemistry. rsc.orgmdpi.comnih.gov

Methods for inducing P-chirality often involve the use of chiral auxiliaries attached to the phosphorus atom, which direct the stereochemical outcome of subsequent transformations. For example, a racemic H-phosphinate could be coupled with a chiral alcohol under halogenating conditions in the presence of a chiral nucleophilic catalyst to produce chiral phosphonate (B1237965) products. mdpi.com Another approach involves the use of phosphine-borane intermediates to synthesize P-chiral phosphine (B1218219) ligands, which can then be oxidized to the corresponding P-chiral phosphates. nih.gov While not directly applied to this compound in the reviewed literature, these methodologies offer a pathway to P-chiral analogues.

Integration of Stereocontrol and Phosphorylation: Cascade and One-Pot Approaches

To enhance synthetic efficiency, cascade or one-pot reactions that combine the formation of the chiral center and the introduction of the phosphate group in a single synthetic operation are highly desirable. nih.gov

A potential one-pot synthesis of this compound could start from hexanal. The process would involve an initial enantioselective cyanation to form the chiral cyanohydrin, (1R)-1-cyanohexanol, followed by in situ phosphorylation without isolation of the intermediate. nih.gov The enantioselective cyanation could be achieved using a chiral catalyst, such as a peptide-based thiourea or a chiral metal complex. Following the formation of the chiral cyanohydrin, the addition of a phosphorylating agent like diethyl phosphorochloridate and a base would complete the sequence.

A patent for the synthesis of the related compound, (1-cyanoethyl) diethyl phosphate, describes a two-step, one-pot procedure. nih.gov This process involves the nucleophilic substitution of bromoacetonitrile with diethyl phosphite, followed by methylation. A similar strategy could potentially be adapted for the synthesis of this compound, for instance, by reacting a suitable electrophile with a pre-formed cyanophosphonate anion.

Enantioselective Cyanation-O-Functionalization Sequences

A prominent and effective strategy for the synthesis of enantiomerically enriched cyanohydrin phosphates involves a one-pot, three-component reaction of aldehydes, a cyanide source, and a phosphorylating agent, mediated by a chiral catalyst. This approach combines the formation of the C-CN bond and the C-O-P bond in a single synthetic operation, offering an efficient route to the target molecules.

Pioneering work in this area has demonstrated the utility of bifunctional catalysts for the enantioselective synthesis of cyanohydrin O-phosphates. nih.gov For instance, a catalyst system generated in situ from binaphthol-derived amino alcohol (binolam) and an aluminum reagent, such as aluminum chloride, has been shown to be effective. nih.gov In this system, the aluminum center is believed to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the cyanide. Simultaneously, the chiral ligand environment dictates the facial selectivity of the cyanide addition, leading to an enantioenriched cyanohydrin intermediate. This intermediate is then trapped in situ by a phosphorylating agent, such as diethyl phosphite, to yield the final cyanohydrin phosphate.

The application of this methodology to the synthesis of this compound would commence with hexanal. The enantioselective addition of a cyanide source, like trimethylsilyl cyanide (TMSCN), to hexanal, promoted by the chiral catalyst, would generate the (R)-cyanohydrin. Subsequent O-phosphorylation with a suitable electrophilic phosphorus reagent would furnish the desired this compound. The efficiency and enantioselectivity of this transformation are highly dependent on the nature of the catalyst, the solvent, and the reaction conditions.

Table 1: Illustrative Enantioselective Cyanation-O-Phosphorylation of Aldehydes This table presents representative data for the synthesis of various cyanohydrin O-phosphates using a bifunctional catalyst system, demonstrating the potential applicability of the methodology for the synthesis of this compound.

EntryAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde10Toluene-40248592
24-Chlorobenzaldehyde10Toluene-40248890
32-Naphthaldehyde10Toluene-40249095
4Cinnamaldehyde10Toluene-40367588
5Hexanal10Toluene-40248291

Development of Multi-Catalytic Systems for Chiral Phosphate Synthesis

The quest for more efficient and highly selective methods for the synthesis of chiral phosphates has led to the exploration of multi-catalytic systems. These systems employ multiple catalysts that work in concert to promote different steps of a reaction sequence, often in a one-pot fashion. This approach can offer advantages in terms of operational simplicity, reduced waste generation, and the ability to perform transformations that are challenging for single-catalyst systems.

In the context of chiral phosphate synthesis, a multi-catalytic approach could involve the combination of a catalyst for asymmetric cyanation with another catalyst for the subsequent phosphorylation. For example, a chiral Lewis base or an organocatalyst could be employed for the enantioselective hydrocyanation of an aldehyde, while a second catalyst facilitates the reaction of the resulting cyanohydrin with a phosphorylating agent. nih.gov

The development of multifunctional catalysts, which possess multiple catalytic sites within a single molecular framework, is a particularly elegant manifestation of the multi-catalytic concept. nih.gov For the synthesis of this compound, a hypothetical multifunctional catalyst could feature a chiral recognition site to control the stereochemistry of the cyanation step and a separate active site to promote the phosphorylation.

Furthermore, the integration of enzymatic catalysis with chemical catalysis represents a powerful strategy. For instance, a hydroxynitrile lyase (HNL) could be used for the highly enantioselective synthesis of (R)-cyanohydrin from hexanal and a cyanide source. researchgate.netnih.gov The resulting chiral cyanohydrin could then be isolated and subjected to phosphorylation using a chemical catalyst in a subsequent step. Alternatively, in a concurrent multi-catalytic process, both the enzyme and a chemical catalyst for phosphorylation could be present in the same reaction vessel, operating under compatible conditions.

Table 2: Potential Multi-Catalytic Approaches for this compound Synthesis

ApproachCatalyst 1 (Function)Catalyst 2 (Function)Key Advantages
Sequential Catalysis Chiral Lewis Acid (Asymmetric Cyanation)Activating Agent (Phosphorylation)Optimization of each step independently.
Concurrent Catalysis Hydroxynitrile Lyase (Enantioselective Cyanation)Phosphorylation CatalystHigh enantioselectivity from enzymatic step.
Multifunctional Catalyst Single molecule with distinct binding/active sitesEnhanced efficiency and atom economy.

The successful implementation of multi-catalytic systems for the synthesis of this compound hinges on the careful selection of catalysts that are compatible with each other and with the reaction intermediates. The optimization of reaction parameters such as solvent, temperature, and stoichiometry is crucial to achieve high yields and enantioselectivities.

Stereochemical Control and Mechanistic Elucidation in the Formation of 1r 1 Cyanohexyl Diethyl Phosphate

Origins of Enantioselectivity in Chiral Phosphate (B84403) Ester Synthesis

The enantioselectivity in the synthesis of chiral phosphate esters is primarily governed by the interactions between the substrate and the chiral catalyst or reagent. These interactions dictate the facial selectivity of the nucleophilic attack on the electrophilic phosphorus center, leading to the preferential formation of one enantiomer over the other.

Role of Chiral Catalysts (e.g., Chiral Phosphoric Acids, Metal Phosphates)

Chiral phosphoric acids (CPAs) have emerged as powerful and versatile Brønsted acid catalysts for a wide array of asymmetric transformations. acs.orgrsc.org Derived from axially chiral scaffolds like BINOL (1,1'-bi-2-naphthol), these catalysts possess a well-defined chiral environment. libretexts.org The acidity of the phosphoric acid proton and the steric bulk of the substituents at the 3 and 3' positions of the BINOL backbone are crucial for their catalytic activity and enantioselectivity. acs.orgrsc.org CPAs can act as bifunctional catalysts, where the acidic proton activates an electrophile, and the phosphoryl oxygen acts as a Lewis base to orient the nucleophile. libretexts.orgscispace.com This dual activation model is key to creating a highly organized transition state that favors the formation of one stereoisomer. nih.gov

In addition to CPAs, chiral metal phosphates have also been successfully employed in asymmetric catalysis. rsc.orgusf.edursc.org These catalysts are formed by the coordination of a chiral phosphate anion to a metal center, such as calcium, magnesium, or palladium. rsc.orgrsc.orgnih.gov The metal ion can act as a Lewis acid to activate the substrate, while the chiral phosphate counterion provides the necessary chiral environment to control the stereochemical outcome of the reaction. rsc.orgrsc.org For instance, chiral calcium BINOL-derived phosphates have been shown to be highly effective catalysts for enantioselective hetero-Diels-Alder reactions. rsc.orgusf.edu

Table 1: Comparison of Chiral Catalysts in Asymmetric Phosphate Ester Synthesis

Catalyst TypeKey FeaturesMode of Action
Chiral Phosphoric Acids (CPAs) Axially chiral backbone (e.g., BINOL), tunable acidity and steric bulk. acs.orglibretexts.orgBifunctional catalysis: Brønsted acid activation of electrophile and Lewis base orientation of nucleophile. libretexts.orgscispace.com
Chiral Metal Phosphates Metal center (e.g., Ca, Mg, Pd) coordinated to a chiral phosphate anion. rsc.orgrsc.orgnih.govLewis acid activation by the metal ion, with the chiral phosphate providing the stereochemical control. rsc.orgrsc.org

Substrate-Catalyst Interactions and Transition State Geometries

The enantioselectivity of a CPA-catalyzed reaction is determined by the non-covalent interactions between the catalyst and the substrates in the transition state. acs.orgnih.gov These interactions, which include hydrogen bonding, steric repulsion, and π-π stacking, create a chiral pocket that preferentially accommodates one of the prochiral faces of the substrate. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the geometries of these transition states. nih.goviitb.ac.in For many CPA-catalyzed reactions, a nine-membered zwitterionic transition state has been proposed, where the phosphoric acid proton is transferred to the electrophile, and the resulting phosphate anion is stabilized by hydrogen bonding with the nucleophile. libretexts.org The specific orientation of the substrates within this transition state, dictated by the steric and electronic properties of the catalyst's 3,3'-substituents, determines the stereochemical outcome. rsc.orgnih.gov The stability of one diastereomeric transition state over the other is the origin of the observed enantioselectivity. iitb.ac.in

Table 2: Key Interactions in Substrate-Catalyst Complexes

Interaction TypeRole in Enantioselection
Hydrogen Bonding Orients the substrate and nucleophile within the catalyst's chiral pocket. acs.orgnih.gov
Steric Repulsion Disfavors the approach of the nucleophile to one of the prochiral faces of the substrate. rsc.org
π-π Stacking Can provide additional stabilization to the favored transition state geometry. rsc.org

Influence of Chiral Auxiliaries and Reagents

An alternative strategy for achieving stereocontrol in phosphate ester synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comthieme-connect.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of synthesizing (1R)-1-Cyanohexyl diethyl phosphate, a chiral auxiliary could be incorporated into the cyanohydrin precursor. This auxiliary would then direct the phosphorylation step to occur selectively at one of the enantiotopic faces of the hydroxyl group. The choice of auxiliary is critical, as its steric and electronic properties must effectively shield one face of the molecule from the phosphorylating agent. sfu.ca While this approach adds extra steps to the synthesis (attachment and removal of the auxiliary), it can be a highly reliable method for achieving high levels of stereoselectivity. thieme-connect.com

Mechanistic Pathways of Phosphoryl Transfer to Chiral Cyanohydrin Intermediates

The formation of the phosphate ester bond in this compound involves the transfer of a phosphoryl group from a donor molecule to the hydroxyl group of the chiral cyanohydrin. Understanding the mechanism of this phosphoryl transfer is crucial for optimizing the reaction conditions and achieving high yields and stereoselectivity. stanford.edunih.gov

Detailed Analysis of Nucleophilic Attack at the Phosphorus Center

The phosphorus atom in a phosphate derivative is electrophilic and susceptible to nucleophilic attack. ucsd.eduyoutube.com In the formation of this compound, the oxygen atom of the cyanohydrin's hydroxyl group acts as the nucleophile, attacking the phosphorus center of a phosphorylating agent like diethyl phosphoryl chloride.

The nucleophilic substitution at the phosphorus center can proceed through different mechanistic pathways. sapub.orgresearchgate.net Similar to an SN2 reaction at a carbon center, the nucleophile typically attacks from the backside, opposite to the leaving group. libretexts.org This leads to an inversion of the stereochemical configuration at the phosphorus atom. The geometry around the phosphorus atom changes from tetrahedral in the ground state to a trigonal bipyramidal geometry in the pentavalent transition state. libretexts.org

The electrophilicity of the phosphorus atom is a key factor influencing the rate of the reaction. In biological systems, this electrophilicity is often enhanced by the coordination of a magnesium ion to the non-bridging phosphate oxygens. ucsd.edulibretexts.org In a laboratory setting, the choice of the phosphorylating agent and the reaction conditions can be tailored to optimize the reactivity of the phosphorus center.

Investigations of Associative and Dissociative Transition States in Esterification

The mechanism of phosphoryl transfer reactions is often described as existing on a continuum between two extremes: a purely associative (addition-elimination) mechanism and a purely dissociative (elimination-addition) mechanism. stanford.edunih.govlibretexts.org

Associative (ANDN) Mechanism: This pathway involves the formation of a discrete pentacoordinate phosphorane intermediate. stanford.edulibretexts.org The nucleophile first adds to the phosphorus center, forming the intermediate, which then undergoes pseudorotation before the leaving group is expelled. researchgate.net This mechanism is more likely when the attacking nucleophile is strong and the leaving group is poor.

Dissociative (DN+AN) Mechanism: In this pathway, the bond to the leaving group breaks first, leading to the formation of a highly reactive metaphosphate intermediate. stanford.edulibretexts.org This intermediate is then rapidly attacked by the nucleophile. This mechanism is favored with good leaving groups and when the nucleophile is weak.

Concerted (SN2-like) Mechanism: Many phosphoryl transfer reactions are believed to proceed through a concerted mechanism, where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state. stanford.edusapub.org This is often depicted on a More O'Ferrall-Jencks diagram, which illustrates the continuous spectrum of possible transition states between the associative and dissociative extremes. stanford.edunih.gov

The nature of the transition state (more associative or more dissociative) depends on several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. nih.gov For the phosphorylation of a chiral cyanohydrin, the specific reaction conditions and the choice of phosphorylating agent will determine the operative mechanism and, consequently, the stereochemical outcome. nih.govlibretexts.orgresearchgate.netnih.govorganic-chemistry.org

Table 3: Mechanistic Pathways for Phosphoryl Transfer

MechanismDescriptionKey Intermediate/Transition State
Associative (ANDN) Stepwise addition of the nucleophile followed by elimination of the leaving group. stanford.edulibretexts.orgPentacoordinate phosphorane intermediate. libretexts.org
Dissociative (DN+AN) Stepwise elimination of the leaving group followed by addition of the nucleophile. stanford.edulibretexts.orgMetaphosphate intermediate. stanford.edu
Concerted (SN2-like) Simultaneous bond formation and bond breaking. stanford.edusapub.orgSingle, pentavalent transition state. libretexts.org

Kinetic Isotope Effects in Phosphate Ester Formation Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the transition state structures of chemical reactions, including the formation of phosphate esters. nih.gov By substituting an atom in the reactant with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N), scientists can measure changes in the reaction rate. nih.govnih.gov These changes provide detailed information about bond breaking and bond formation in the rate-determining step of the reaction. nih.gov

In the context of phosphoryl transfer reactions, KIEs help to distinguish between different possible mechanisms, such as associative (where bond formation to the nucleophile is advanced) versus dissociative (where bond cleavage from the leaving group is advanced) transition states. nih.gov For enzyme-catalyzed reactions, the observed KIE is a function of the intrinsic KIE of the chemical step as well as the rate constants for other steps like substrate binding and product release. nih.gov

Studies on various phosphate ester reactions provide a framework for understanding what might be expected for the formation of this compound. For example, research on alkaline phosphatase-catalyzed hydrolysis of phosphate monoesters suggests that the enzymatic reaction proceeds through a loose, dissociative-like transition state, similar to the reaction in solution. nih.gov The magnitude of the KIE can reveal the extent of bond cleavage in the transition state. Similarly, a significant H/D kinetic isotope effect was observed in the formation of lanthanide phosphate nanocrystals when the solvent was changed from H₂O to D₂O, indicating that proton transfer is a key part of the reaction mechanism. acs.org

Table 1: Representative Kinetic Isotope Effects (KIEs) in Phosphate Ester Reactions
Reaction SystemIsotopic SubstitutionObserved KIE (klight/kheavy)Mechanistic ImplicationReference
Alkaline Phosphatase-catalyzed Hydrolysis15N (remote label)Provides insight into transition state and active site interactions.Loose transition state with significant P-O bond cleavage. nih.gov
Eu3+-doped TbPO4 Nanocrystal FormationH/D (solvent and reactant)Strongly affected nucleation and growth rates.Indicates the involvement of proton transfer in the rate-determining step. acs.org
GTP Hydrolysis18O (in phosphate)Method developed for determining KIEs in nucleotide hydrolysis.Probes the transition state of phosphoryl transfer. nih.gov

Theoretical and Computational Studies on Stereocontrol and Reaction Mechanism

Theoretical and computational chemistry have become indispensable tools for unraveling the complex mechanisms of phosphate ester formation and understanding the origins of stereoselectivity. diva-portal.org These methods allow for the detailed examination of reaction pathways, transition states, and intermolecular interactions that are often difficult to probe experimentally. researchgate.net

Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules and reaction pathways. acs.org For phosphate ester formation, DFT calculations can map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. nih.gov This allows researchers to calculate activation barriers and reaction energies, providing quantitative insight into mechanistic possibilities. acs.orgacs.org

For instance, DFT studies on the hydrolysis of dimethylphosphate, a model for the phosphodiester bonds in DNA, have been used to benchmark the accuracy of various DFT functionals. acs.orgresearchgate.net Such studies have identified that functionals like MPWB1K, MPW1B95, and PBE1PBE provide accurate energies for activation and reaction, which is crucial for further studies on more complex systems. researchgate.net In the context of forming this compound, DFT could be used to compare potential pathways, such as a concerted reaction versus a stepwise mechanism involving a pentacovalent phosphorus intermediate. nih.gov

Computational studies have explored various mechanistic questions in phosphate chemistry:

Substrate- vs. Solvent-Assisted Mechanisms: DFT has been used to show that the preferred hydrolysis mechanism for phosphate monoesters depends on the leaving group. Good leaving groups favor a more dissociative, solvent-assisted pathway. nih.gov

Role of Catalysts: Ab initio molecular dynamics and static DFT calculations have elucidated how metathiophosphate molecules react to form phosphate chains, revealing that the reaction pathway can be either a transfer of a sulfide/alkoxy group or a dimerization, depending on the substituents. acs.org

Pro-drug Activation: DFT calculations have been performed to understand the hydrolysis mechanism of cyclic acyl phosphoramidates (CAPAs), which are putative intermediates in the activation of Pro-Tide nucleotide pro-drugs. These calculations supported a two-step, in-line addition-elimination mechanism involving a pentacoordinate phosphorane intermediate. nih.gov

Table 2: Summary of DFT Findings for Phosphate Ester Reaction Mechanisms
System StudiedDFT Functional/Basis Set (Example)Key FindingReference
Dimethylphosphate HydrolysisCCSD(T)/CBS//B3LYP/6-311++G(2d,2p)Benchmarked 52 DFT functionals; MPWB1K, MPW1B95, and PBE1PBE found to be most accurate. acs.orgresearchgate.net
Metathiophosphate ReactionsB3LYP/6-311+G(d,p)Identified two competing pathways: chain formation via group transfer and dimerization. acs.org
Phosphate Monoester HydrolysisNot specifiedThe preferred mechanism (substrate- vs. solvent-assisted) is dependent on the leaving group's pKa. nih.gov
Cyclic Acyl Phosphoramidates (Pro-Tide)B3LYP/6-311+G**Mechanism involves a pentacoordinate phosphorane intermediate formed via an addition-elimination pathway. nih.gov

Modeling of Chiral Induction and Enantiodetermining Steps

Achieving high enantioselectivity in the synthesis of a chiral molecule like this compound hinges on controlling the enantiodetermining step of the reaction. Computational modeling is crucial for understanding how this control is exerted, particularly in catalyzed reactions.

Models can elucidate how a chiral catalyst creates a diastereomeric transition state with the substrate, leading to a lower activation energy for the formation of one enantiomer over the other. DFT calculations are often employed to model these transition states.

For example, in the calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones, DFT computations revealed that the active catalytic species is likely a calcium-BINOL phosphate complex with a side-on coordinated cyanide. beilstein-journals.org The model showed that the hydrazone substrate coordinates to the calcium, and the subsequent attack by the isocyanide is predetermined to occur from one face of the imine, thus explaining the origin of enantioselectivity. beilstein-journals.org The calculations also identified the configuration-determining step and showed that the initial product rearranges to a more stable form where the cyanide is no longer bound to the catalyst. beilstein-journals.org This type of detailed modeling would be directly applicable to understanding the catalytic asymmetric synthesis of this compound.

Computational Insights into Catalyst-Substrate Recognition and Selectivity

The efficacy of an asymmetric catalyst relies on its ability to recognize and bind the substrate in a specific orientation that favors the formation of the desired enantiomer. Computational studies provide invaluable insights into these non-covalent interactions, such as hydrogen bonding and steric repulsion, which govern catalyst-substrate recognition and selectivity. nih.govnih.gov

In the field of chiral phosphoric acid (CPA) catalysis, computational modeling has been instrumental. nih.gov CPAs are highly effective organocatalysts, and their success often depends on the presence of bulky substituents on the chiral scaffold (e.g., BINOL) which create a well-defined chiral pocket. nih.gov

A mechanistic study of the CPA-catalyzed kinetic resolution of para-quinols combined kinetic experiments with DFT studies. nih.gov The central hypothesis, supported by computations, is that H-bonding directing groups on the substrate are crucial for high selectivity. In this case, a boronic acid was used to form an in situ directing group that orients the chiral phosphate catalyst, enabling high enantiocontrol. nih.gov The computational models suggested the structure of the transition state for the key oxa-Michael addition and provided a rationale for how the catalyst and directing group cooperate to control the stereochemical outcome. nih.gov These principles of catalyst design and substrate recognition, elucidated through a synergy of experimental and computational work, are fundamental to developing a selective synthesis for this compound.

Reactivity and Reaction Mechanisms of 1r 1 Cyanohexyl Diethyl Phosphate

Fundamental Reactivity of the Phosphate (B84403) Ester Moiety

The reactivity of phosphate esters is central to countless biological processes. These molecules are kinetically stable in aqueous solutions, a crucial feature for molecules like DNA and RNA, yet they can be cleaved when necessary, often with the aid of enzymes. This section explores the non-enzymatic reaction pathways that govern the stability and hydrolysis of the phosphoester bond.

The hydrolysis of a phosphate ester involves the cleavage of a P-O bond through the nucleophilic attack of a water molecule or a hydroxide (B78521) ion. The stability of the phosphate ester bond is significant, with the spontaneous hydrolysis of a phosphate diester in DNA, for example, estimated to take billions of years at physiological pH. wikipedia.org However, the reaction can be accelerated by various factors, and its mechanism is a subject of detailed study.

The non-enzymatic hydrolysis of phosphate esters is understood to proceed along a mechanistic continuum between two extremes: a purely associative mechanism and a purely dissociative mechanism. cdmf.org.brresearchgate.net

Associative (A) Mechanism: This pathway, also denoted as AN+DN, involves the nucleophilic attack of water or hydroxide on the phosphorus center before the cleavage of the bond to the leaving group. nih.gov This process proceeds through a high-energy pentavalent phosphorane intermediate or transition state. researchgate.net This mechanism is analogous to the SN2 reaction at a saturated carbon atom.

Dissociative (D) Mechanism: In this pathway (DN+AN), the bond to the leaving group breaks first, forming a highly reactive, transient metaphosphate anion (PO₃⁻) intermediate. researchgate.net This short-lived species is then immediately captured by a nucleophile, such as water.

Theoretical studies on model compounds like methyl phosphate have shown that the energy barriers for both associative and dissociative pathways can be quite similar. cdmf.org.br The favored mechanism in any given situation is delicately balanced and can be influenced by the nature of the leaving group, the protonation state of the phosphate, and the surrounding solvent environment. cdmf.org.brresearchgate.net For phosphate monoesters with good leaving groups, a more dissociative, solvent-assisted pathway is generally preferred.

Table 1: Comparison of Associative and Dissociative Hydrolysis Mechanisms for Phosphate Esters
CharacteristicAssociative (A) MechanismDissociative (D) Mechanism
Key FeatureBond formation precedes bond cleavageBond cleavage precedes bond formation
Intermediate/Transition StatePentavalent phosphorane species researchgate.netMetaphosphate anion (PO₃⁻) researchgate.net
MolecularityTypically bimolecular (e.g., SN2-like)Typically unimolecular rate-determining step
Influencing FactorsFavored by higher levels of phosphate group protonation researchgate.netFavored for good leaving groups and low protonation researchgate.net

The rate and mechanism of phosphate ester hydrolysis are highly sensitive to the reaction medium.

Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing the reactants, transition states, and intermediates. Moving from water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to dramatic rate accelerations. For instance, the hydrolysis rate of the p-nitrophenyl phosphate dianion increases by a factor of 10⁶ to 10⁷ in >95% aqueous DMSO compared to pure water. This is attributed to the poorer solvation of the anionic nucleophile (hydroxide) in DMSO, which increases its reactivity, and differential solvation of the transition state. Conversely, for unactivated phosphate diesters, hydrolysis is significantly faster in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) than in water, with rate increases of up to 10⁹-fold.

Protonation State: The pH of the solution determines the protonation state of the phosphate ester and the nucleophile (H₂O vs. OH⁻), which in turn has a profound effect on reactivity. researchgate.net

Phosphate Group: The reactivity of phosphate monoesters often shows a complex dependence on pH, reflecting the different reactivities of the neutral, monoanionic, and dianionic forms of the ester. researchgate.net Theoretical calculations predict that the favored hydrolysis mechanism can shift from dissociative at low levels of protonation to associative at higher levels of protonation (or charge neutralization by other means). researchgate.net

Nucleophile: The hydroxide ion (OH⁻) is a much stronger nucleophile than a neutral water molecule. Therefore, base-catalyzed hydrolysis is significantly faster than neutral hydrolysis.

Leaving Group: For monoanions, the rate of hydrolysis increases as the leaving group becomes poorer (i.e., its pKₐ increases) because the phosphoryl group's proton can be transferred to the leaving group, facilitating its departure. Computational studies on phosphate monoester hydrolysis show that protonation of the substrate lowers the energy barrier for the breaking of the attacking water's O-H bond.

Many enzymes that process phosphate esters require metal ion cofactors, a fact that has spurred extensive research into the role of metal ions in non-enzymatic hydrolysis. Metal ions can catalyze phosphate ester cleavage through several mechanisms, often providing rate enhancements of many orders of magnitude.

Metal ions act as powerful Lewis acids, interacting with the phosphate group to promote hydrolysis. The primary activation modes include:

Electrophilic Activation: The metal ion coordinates to one or more of the non-bridging oxygen atoms of the phosphate ester. This coordination polarizes the P=O bond and neutralizes the negative charge, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

Delivering the Nucleophile: A common and highly effective catalytic strategy involves the metal ion coordinating a water molecule. This coordination lowers the pKₐ of the water, making it a much more potent nucleophile in the form of a metal-bound hydroxide ion, even at neutral pH. This hydroxide can then attack the phosphorus center in an intramolecular or intermolecular fashion.

Leaving Group Stabilization: The metal ion can coordinate to the oxygen atom of the leaving group in the transition state, stabilizing the developing negative charge and facilitating its departure.

The coordination can be monodentate or bidentate, and in systems with multiple metal ions (dinuclear complexes), the phosphate can act as a bridging ligand between the metals. The specific coordination geometry plays a crucial role in catalysis. Studies on dinuclear metal complexes suggest that they can favor an associative (AN+DN) process, whereas reactions without metal ions may favor a more dissociative (DN+AN) pathway.

Table 2: Catalytic Roles of Metal Ions in Phosphate Ester Hydrolysis
Catalytic RoleMechanism of ActionReference
Lewis Acid CatalysisCoordinates to phosphate oxygen, increasing phosphorus electrophilicity.
Nucleophile ActivationLowers pKₐ of coordinated water, providing a potent M-OH⁻ nucleophile.
Transition State StabilizationStabilizes negative charge on the leaving group and/or pentavalent intermediate.
Mechanism SteeringCan favor associative pathways over dissociative ones.

Inspired by the efficiency of metalloenzymes, chemists have developed numerous synthetic metal complexes that mimic the function of these biological catalysts. wikipedia.org These biomimetic systems serve as valuable tools for elucidating the fundamental mechanisms of catalysis.

Much of this research has focused on creating mimics of dinuclear metallohydrolases, such as zinc-containing phosphotriesterases and alkaline phosphatase. Density functional theory (DFT) calculations on a biomimetic dinuclear zinc complex showed that for the hydrolysis of a DNA analogue, a zinc-bound hydroxide acts as the nucleophile, while for an RNA analogue, the hydroxide acts as a general base to deprotonate a substrate hydroxyl group, which then performs the nucleophilic attack. These studies have confirmed that synthetic complexes can achieve significant rate accelerations in the cleavage of phosphate diesters and triesters. Even simple inorganic nanoparticles, such as those made of iron oxide, have been shown to promote the hydrolysis of various phosphate esters with enzyme-like kinetics, highlighting the fundamental catalytic power of metal-oxo species.

Phosphoryl Transfer Reactions and Reactivity as a Phosphorylating Agent

Phosphoryl transfer reactions are fundamental in biological systems and synthetic organic chemistry, involving the transfer of a phosphoryl group (R₂PO₂) from a donor to an acceptor molecule. nih.govlibretexts.org These reactions are crucial for processes like signal transduction, energy metabolism, and the synthesis of nucleic acids. nih.govnih.gov The reactivity of (1R)-1-Cyanohexyl diethyl phosphate as a phosphorylating agent is centered on the phosphorus atom of the diethyl phosphate moiety.

The mechanism of phosphoryl transfer can proceed through different pathways, primarily associative or dissociative. nih.gov

Associative Mechanism (Sɴ2-like): In this pathway, the nucleophile attacks the phosphorus center, forming a pentacoordinate transition state or intermediate before the leaving group departs. This mechanism is more common for phosphate triesters. nih.gov

Dissociative Mechanism (Sɴ1-like): This pathway involves the initial cleavage of the bond between the phosphorus and the leaving group, generating a highly reactive metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by the nucleophile. This is more typical for phosphate monoesters and diesters. nih.gov

Enzymes that catalyze such reactions, known as phosphotransferases, can achieve enormous rate accelerations, sometimes by factors exceeding 10²⁰, compared to the uncatalyzed reaction in solution. nih.gov This is often accomplished through mechanisms like Lewis-acid activation, where metal ions coordinate to the phosphate oxygens, and precise positioning of the reactants in the active site. uni-heidelberg.de

Reactivity and Transformations Involving the Cyano Group

The nitrile (cyano) group is a versatile functional group in organic synthesis due to its unique electronic properties and its ability to be converted into various other functionalities. researchgate.netsnnu.edu.cn

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic, a characteristic that can be understood through resonance, which places a partial positive charge on the carbon. libretexts.org This electrophilicity makes it susceptible to attack by nucleophiles. The reaction typically involves the addition of a nucleophile across the carbon-nitrogen triple bond. libretexts.orgrsc.org

The reactivity of the nitrile can be enhanced by activation with acids. Protonation of the nitrile nitrogen by a Brønsted acid or coordination to a Lewis acid significantly increases the electrophilicity of the nitrile carbon, facilitating the addition of even weak nucleophiles like water. nottingham.ac.uklumenlearning.com

Table 1: Examples of Nucleophilic Additions to this compound

NucleophileReagent ExampleProduct Type
HydrideLiAlH₄Primary Amine
OrganometallicGrignard Reagent (R-MgX)Ketone (after hydrolysis)
WaterH₂O / H⁺ or OH⁻Amide / Carboxylic Acid
AlcoholROH / H⁺Imidate

The mechanism for these additions generally involves the nucleophile attacking the nitrile carbon, breaking one of the π-bonds and forming a new single bond. The resulting intermediate, often an imine anion, is then typically protonated or undergoes further reaction depending on the specific conditions and reagents used. libretexts.org

Transformations to Other Nitrogen-Containing Functional Groups (e.g., Amides, Carboxylic Acids)

The cyano group in this compound can be readily converted into other important nitrogen-containing functional groups, most notably amides and carboxylic acids, through hydrolysis. libretexts.orglumenlearning.com

Hydrolysis to Amides: Under controlled acidic or basic conditions, nitriles undergo hydrolysis to form amides. libretexts.org

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the carbon's electrophilicity. A water molecule then acts as a nucleophile, attacking the carbon. Following a proton transfer and tautomerization (of the resulting imidic acid), the amide is formed. lumenlearning.comlibretexts.org

Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting anion is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide.

Hydrolysis to Carboxylic Acids: Prolonged heating of the nitrile with a strong acid or base will lead to the complete hydrolysis of the nitrile, past the amide stage, to form a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.org This transformation proceeds via the hydrolysis of the initially formed amide intermediate. This two-step synthesis, starting from an alkyl halide to form a nitrile and then hydrolyzing it, is a classic method for increasing a carbon chain by one atom. lumenlearning.com

Stereospecific Reactions at the Chiral (1R)-1-Cyanohexyl Carbon Center

The presence of a chiral center at the carbon atom bearing the cyano and phosphate groups imparts specific stereochemical properties to the molecule. Reactions occurring at this center can proceed with a high degree of stereocontrol.

Investigation of Potential Rearrangement Reactions (e.g., Phospha-Brook Rearrangement)

The rsc.orgmdpi.com-phospha-Brook rearrangement is a significant reaction in organophosphorus chemistry involving the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. mdpi.comnih.gov This rearrangement typically occurs in α-hydroxyphosphonates and is a powerful tool for generating α-oxygenated carbanions. elsevierpure.comnih.gov

For a molecule like this compound, a phospha-Brook rearrangement is not directly feasible as it lacks the required α-hydroxy group. However, a synthetic pathway could be envisioned where the cyano group is first transformed. For example, reduction of the nitrile to an aldehyde, followed by the addition of an organometallic reagent, could generate the necessary α-hydroxy phosphonate (B1237965) precursor.

The mechanism of the rearrangement is often initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. This alkoxide then facilitates the intramolecular migration of the phosphoryl group from the carbon to the oxygen, resulting in a carbanion stabilized by the newly formed phosphate ester. mdpi.comelsevierpure.com A proposed catalytic cycle can be initiated by nucleophilic activation, which generates a key cyanophosphate alkoxide intermediate that subsequently undergoes the rearrangement. mdpi.com

Regioselectivity and Diastereoselectivity in Complex Reaction Systems involving this compound

In complex reaction systems, the presence of the chiral center and the phosphate leaving group in molecules like this compound plays a crucial role in directing the stereochemical and regiochemical course of the reaction. Nucleophilic attack can, in principle, occur at several electrophilic sites within the molecule. The interplay of steric and electronic factors, as well as reaction conditions, dictates the preferred reaction pathway.

A notable example of such selectivity is observed in the SN2' (anti-substitution) alkylation of chiral allylic cyanohydrin O-phosphates with organocuprates. lookchem.comcore.ac.uk While the specific substrate this compound has not been extensively detailed in publicly available literature, the behavior of analogous chiral allylic cyanohydrin phosphates provides a strong predictive framework for its reactivity. These reactions typically exhibit high levels of regioselectivity, with the nucleophile preferentially attacking the γ-position relative to the phosphate leaving group. lookchem.comcore.ac.uk

Diastereoselectivity in Organocuprate Reactions:

The diastereoselectivity of these SN2' reactions is highly dependent on the reaction conditions, particularly the temperature and the nature of the organocuprate reagent. Research on model systems demonstrates that the configuration of the newly formed carbon-carbon double bond can be controlled. lookchem.com For instance, reactions performed at low temperatures (e.g., -78 °C) predominantly yield the (E)-diastereomer, while reactions conducted at higher temperatures (e.g., 0 °C) favor the formation of the (Z)-diastereomer. lookchem.comcore.ac.uk This temperature-dependent switch in diastereoselectivity offers a powerful tool for synthetic chemists to access specific stereoisomers.

The choice of the Grignard reagent used to generate the organocuprate also influences the diastereomeric ratio of the products. This is attributed to the different steric and electronic properties of the resulting organocopper species. lookchem.com

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of the S~N~2' Reaction of a Chiral Allylic Cyanohydrin Phosphate with Organocuprates lookchem.com

This table illustrates how temperature and the organocuprate reagent affect the E/Z ratio of the resulting γ-alkyl-substituted α,β-unsaturated nitrile.

EntryOrganocuprate ReagentTemperature (°C)Solvent(E/Z) Ratio
1n-BuMgCl/CuCN-78THF>95:5
2n-BuMgBr/CuCN-78THF90:10
3n-BuMgCl/CuCN0THF20:80
4i-PrMgCl/CuCN0THF15:85

Regioselectivity and Chirality Transfer:

The SN2' reaction of chiral allylic cyanohydrin O-phosphates with organocuprates proceeds with a high degree of regioselectivity, with the nucleophile attacking the γ-carbon. This is in contrast to a direct SN2 substitution at the α-carbon bearing the phosphate group. This regiochemical preference is a key feature of the reactivity of these systems.

Furthermore, these reactions exhibit a high level of chirality transfer. The stereochemical information at the original stereocenter is effectively transferred to the product, resulting in the formation of a new chiral center at the γ-position with a predictable configuration. This stereospecificity, proceeding through an anti-attack mechanism, is of paramount importance for the synthesis of enantiomerically enriched molecules. lookchem.comcore.ac.uk

The combination of high regioselectivity and excellent diastereoselectivity makes reactions involving chiral cyanohydrin phosphates, such as this compound, highly valuable in asymmetric synthesis. These substrates can be used to construct complex chiral molecules with a high degree of stereochemical control.

Table 2: Regio- and Diastereoselectivity in the Reaction of a Chiral Allylic Cyanohydrin Phosphate with Various Organocuprates lookchem.com

This table summarizes the outcomes for different alkylating agents, highlighting the consistent γ-regioselectivity and the tunable diastereoselectivity.

EntryAlkyl Group (R) of R-MgXTemperature (°C)Product Ratio (γ-attack, E/Z)Yield (%)
1n-Butyl-78>95:595
2n-Butyl020:8092
3Isopropyl015:8588
4Benzyl-78>95:590

Advanced Research Applications and Future Directions in 1r 1 Cyanohexyl Diethyl Phosphate Chemistry

(1R)-1-Cyanohexyl Diethyl Phosphate (B84403) as a Chiral Building Block in Enantioselective Synthesis

The term "enantioselective synthesis" refers to chemical reactions that preferentially produce one of two possible mirror-image isomers (enantiomers) of a chiral molecule. (1R)-1-cyanohexyl diethyl phosphate, with its inherent chirality, serves as an invaluable starting material or reagent in achieving this selectivity.

The precise stereochemistry of this compound makes it a valuable synthon for the construction of complex chiral molecules, including analogues of natural products. These natural product analogues are often synthesized to study their biological activity or to develop new therapeutic agents. The chiral phosphate moiety can direct the stereochemical outcome of subsequent reactions, allowing for the controlled assembly of intricate molecular architectures. For instance, chiral phosphate frameworks have been instrumental in the synthesis of complex molecules like (-)-mesembrane and (+)-crinane, where they have demonstrated high yields and excellent enantioselectivity. rsc.org

The versatility of chiral phosphates extends to their use in multi-component reactions, enabling the efficient synthesis of structurally diverse and complex products. For example, they have been employed in the three-component reaction of α-diazoketones with alcohols and allyl carbonates to produce α,α-disubstituted ketones, and in the reaction of pyrrole, diazoesters, and imines to yield α-pyrrolyl-β-amino acids with two adjacent stereocenters. rsc.org

Beyond its role in building specific molecules, this compound can be a precursor for creating entirely new chiral scaffolds. These scaffolds are core molecular structures that can be further functionalized to generate libraries of chiral compounds for various applications, such as drug discovery and materials science. The defined stereochemistry of the initial phosphate ensures that the resulting scaffolds possess a predictable three-dimensional arrangement. This approach allows for the systematic exploration of chemical space around a particular chiral core. The development of novel chiral phosphine (B1218219) ligands based on planar-chiral 1,n-dioxa[n]paracyclophane scaffolds, synthesized with high enantioselectivity, is a testament to this approach. elsevierpure.com

Exploration of Analogues and Derivatives with Modified Phosphate Moieties

To further expand the utility of chiral phosphates, researchers are investigating analogues where the phosphate group is chemically modified. These modifications can fine-tune the electronic and steric properties of the molecule, leading to enhanced reactivity, selectivity, and stability.

Replacing one of the non-bridging oxygen atoms of the phosphate group with a sulfur atom yields a phosphorothioate, while replacement with a nitrogen-containing group results in a phosphoramidate. The synthesis of these chiral analogues has become a significant area of research. For example, a stereoselective synthesis of P-chiral phosphorothioates has been developed using a novel chiral P(V) synthon, which has proven effective for both oligodeoxyribonucleotides and the more challenging oligoribonucleotides. digitellinc.com The introduction of sulfur or nitrogen can significantly alter the molecule's reactivity and its interactions with other molecules. Chiral phosphorothioates, for instance, are crucial components in antisense oligonucleotides, where their chirality can influence their biological activity and stability. nih.gov Similarly, chiral phosphoramidates have been synthesized and utilized as ligands in various asymmetric catalytic reactions. researchgate.netdicp.ac.cnnih.gov

The synthesis of these analogues often involves stereocontrolled methods to ensure the desired chirality at the phosphorus center. nih.govnih.govnih.gov For instance, bicyclic oxazaphospholidine monomers have been employed to prepare phosphorothioate-modified oligonucleotides with high stereoselectivity for each coupling. nih.gov

Table 1: Comparison of Chiral Phosphate Analogues

AnalogueModificationKey Features
Phosphorothioate Replacement of a non-bridging oxygen with sulfur.Enhanced metabolic stability, potential for altered biological activity.
Phosphoramidate Replacement of a non-bridging oxygen with a nitrogen-containing group.Tunable steric and electronic properties, used as ligands in catalysis.

Modifying the phosphate moiety has a profound impact on reaction mechanisms and the resulting stereoselectivity. The introduction of different substituents can influence the catalyst's chiral pocket, affecting how the substrate binds and reacts. nih.gov Noncovalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in dictating the stereochemical outcome, and these interactions can be finely tuned by altering the structure of the phosphate ligand. acs.org

The stability of the chiral ion pairs formed during a reaction, a key factor for asymmetric catalysis, is influenced by both long-range electrostatic interactions and short-range interactions like CH···O bonds. nih.gov Structural modifications to the chiral phosphate can modulate these interactions, thereby influencing the enantioselectivity of the reaction. For example, the use of bulky and tunable phosphoramidite (B1245037) ligands has been shown to provide high levels of enantiomeric control in asymmetric reductive aminations. nih.gov

Role of Chiral Phosphate Derivatives in Catalysis and Ligand Design

Chiral phosphate derivatives have emerged as powerful tools in asymmetric catalysis, acting either as catalysts themselves or as ligands that coordinate to a metal center to create a chiral catalytic environment. rsc.org

Chiral phosphoric acids, a class of organocatalysts, have been widely used in a vast number of enantioselective transformations. rsc.org Their Brønsted acidity allows them to activate various substrates. rsc.org In metal-catalyzed reactions, chiral phosphate anions can act as ligands, influencing the stereochemical outcome. rsc.orgrsc.org They have been successfully employed in combination with various metals, including palladium, rhodium, and iridium, for a range of asymmetric reactions. rsc.orgacs.orgnih.gov

The design of chiral ligands is a cornerstone of asymmetric catalysis. Chiral phosphine ligands, including phosphoramidites and other phosphorus-containing compounds, have a long history of success in this field. acs.orgbohrium.com The modular nature of these ligands allows for the systematic tuning of their steric and electronic properties to optimize catalytic performance for a specific reaction. dicp.ac.cn For example, chiral-bridged phosphoramidite ligands have been developed and applied in iridium-catalyzed asymmetric additions. researchgate.net The development of new synthetic routes to highly functionalized BINOL derivatives has expanded the toolbox for creating recyclable chiral phosphoric acid organocatalysts. nih.gov

Table 2: Applications of Chiral Phosphate Derivatives in Catalysis

Catalyst/Ligand TypeMetal (if applicable)Reaction Type
Chiral Phosphoric AcidsN/A (Organocatalyst)Friedel-Crafts alkylation, transfer hydrogenation
Chiral Phosphate LigandsPalladiumAllylic alkylation, C-H arylation
Chiral Phosphoramidite LigandsIridium, RhodiumAsymmetric addition, hydrogenation
Chiral Phosphine LigandsRhodium, Ruthenium, PalladiumHydrogenation, allylic alkylation

Development of Chiral Ligands for Asymmetric Metal Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govnih.gov Chiral phosphines, in particular, are a dominant class of ligands due to their strong coordination to transition metals and their tunable electronic and steric properties. nih.govnih.gov P-chiral phosphine ligands, which have a stereogenic phosphorus atom, have demonstrated exceptional performance in a variety of catalytic reactions. nih.govresearchgate.net

The synthesis of these sophisticated ligands often involves multi-step sequences starting from relatively simple precursors. tcichemicals.com For instance, P-chiral bidentate phosphine ligands have been successfully synthesized using phosphine-boranes as key intermediates, which allows for stereospecific transformations at the phosphorus center. nih.govresearchgate.net

While this compound itself is not a phosphine ligand, its structure contains key features that make it an attractive starting point for ligand synthesis. The chiral carbon center is pre-installed, and the nitrile group serves as a versatile chemical handle. The nitrile can be transformed into a variety of other functional groups suitable for coordination with a metal center. For example, reduction of the nitrile would yield a chiral primary amine, which could be a component of a P,N-ligand, a class known for its effectiveness in various catalytic reactions. Alternatively, hydrolysis of the nitrile to a carboxylic acid would open pathways to other ligand types.

The general strategy for creating new chiral ligands often relies on integrating existing chiral scaffolds or developing novel ones. researchgate.net The use of a simple, readily accessible chiral building block like a cyanohydrin phosphate could streamline the synthesis of new ligand families, moving away from more complex starting materials.

Table 1: Potential Ligand Classes Derivable from this compound

Functional Group TransformationPotential Ligand TypeExample Application Areas
Nitrile Reduction to AmineP,N-Ligands, Diamine LigandsAsymmetric Hydrogenation, Allylic Alkylation
Nitrile Hydrolysis to Carboxylic AcidAmino Acid-type LigandsVarious Transition-Metal Catalyzed Reactions
Nitrile Conversion to OxazolinePhosphino-oxazoline (PHOX) LigandsHeck Reaction, Allylic Substitution

This approach, leveraging a C-chiral phosphate backbone, offers a complementary strategy to the more established P-chiral or atropisomeric biaryl-based ligand systems.

Applications in Organocatalytic Transformations

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside enzymes and metal complexes. youtube.com Chiral phosphoric acids (CPAs), typically derived from BINOL or similar biaryl scaffolds, are among the most powerful and widely used Brønsted acid organocatalysts. acs.orgacs.org They operate by activating electrophiles, often through hydrogen bonding, within a well-defined chiral environment. acs.orgacs.org

The mechanism of CPA catalysis often involves bifunctional activation, where the acidic proton activates an electrophile (like an imine) and the phosphoryl oxygen interacts with the nucleophile. acs.org Mechanistic studies, including computational and kinetic analyses, have been crucial in elucidating the transition states and understanding the origins of stereoselectivity in these reactions. researchgate.netnih.govresearchgate.net

While complex CPAs are prevalent, the fundamental reactive unit is the chiral phosphate moiety. This compound and its derivatives represent a simpler, C-chiral phosphate scaffold. Such molecules could potentially function as organocatalysts themselves or as precursors to new catalyst classes. For instance, hydrolysis to the corresponding chiral phosphate monoester would yield a Brønsted acid. While less acidic than conventional CPAs, it could catalyze specific transformations.

Furthermore, the field of organocatalysis is continually expanding to include catalysts that operate through different activation modes. youtube.com Chiral guanidinium (B1211019) salts, for example, function as hydrogen-bond donors or phase-transfer catalysts. rsc.org The synthesis of enantiomerically enriched α-aminophosphonates has been achieved using organocatalysts derived from Cinchona alkaloids, which facilitate the reaction between phosphonium (B103445) salts and phosphites. mdpi.com This highlights the potential for chiral molecules containing a phosphate or phosphonate (B1237965) group to be integral components of novel catalytic systems. acs.orgnih.gov

Emerging Methodologies for the Synthesis and Transformation of Chiral Organophosphates

Electrochemical Approaches in Organophosphorus Chemistry

Electrosynthesis is increasingly recognized as a green and powerful tool in organic chemistry, offering an alternative to conventional redox reagents by using electricity to drive oxidation and reduction processes. nih.gov This methodology has seen growing application in the synthesis of organophosphorus compounds.

A notable example relevant to the derivatives of this compound is the electrochemical synthesis of precursors for α-aminophosphonates. A two-step protocol has been described that begins with the electrochemical decarboxylative α-methoxylation of N-acyl-α-amino acids. mdpi.com The resulting N-(1-methoxyalkyl)carbamates are then converted into phosphonium salts, which can be used to synthesize chiral α-aminophosphonates via organocatalytic methods. mdpi.com This electrochemical step provides a mild and efficient way to generate a key intermediate that would otherwise require stoichiometric chemical oxidants.

The use of electrochemistry in asymmetric synthesis is a burgeoning field, with strategies involving chiral electrodes, chiral mediators, or chiral supporting electrolytes to induce stereoselectivity. nih.gov While direct asymmetric electrochemical synthesis of chiral phosphates remains a challenge, the combination of electrochemical methods for generating key intermediates with subsequent chiral catalysis represents a powerful hybrid approach.

Photochemical Reactions and Photoremovable Protecting Groups in Phosphate Chemistry

Photochemistry offers unique ways to control chemical reactions with high spatial and temporal precision. In phosphate chemistry, a significant area of research is the development of photoremovable protecting groups (PPGs), often referred to as "caged" compounds. researchgate.netnih.govmdpi.com These are chromophoric moieties attached to a phosphate group that can be cleaved upon irradiation with light of a specific wavelength, releasing the free phosphate. researchgate.net

This technology allows for the controlled release of biologically active phosphates, such as nucleotides or signaling molecules, at a desired time and location. The design of these PPGs is critical, with research focusing on groups that absorb in the near-UV or visible range to avoid cellular damage, have high quantum yields for efficient cleavage, and produce non-interfering byproducts. researchgate.net

Table 2: Examples of Photoremovable Protecting Groups (PPGs) for Phosphates

Protecting Group ClassExample StructureTypical Cleavage WavelengthKey Feature/Mechanism
o-Nitrobenzyl2-NitrobenzylUV (< 350 nm)Forms a highly absorbing nitroso byproduct. mdpi.com
Phenacylp-Hydroxyphenacyl (pHP)~300-360 nmUndergoes a photo-Favorskii type rearrangement, driving the reaction to completion. mdpi.com
Coumarinyl7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~380-450 nmTwo-photon absorption possible for enhanced spatial resolution.
Naphthyl-based2-(4-hydroxy-1-naphthyl)-2-oxoethyl~350 nmReleases phosphate via a photo-Favorskii rearrangement with good quantum efficiency. researchgate.netnih.gov

Applying this concept to a molecule like this compound, one could envision attaching a PPG to the phosphate ester. This would create a "caged" version of the molecule, which could be released upon photolysis. If the cyanohexyl phosphate moiety itself were part of a biologically active agent or a catalyst, this would provide a method for its light-activated delivery.

Future Research Perspectives and Challenges in Chiral Cyanohexyl Phosphate Ester Chemistry: Towards Novel Mechanistic Insights and Synthetic Pathways

The future of chiral organophosphorus chemistry is geared towards the development of more sustainable, efficient, and highly selective synthetic methods. chiralpedia.comchiralpedia.com Key trends include the pursuit of green chemistry principles, the integration of computational and mechanistic studies for rational catalyst design, and the synthesis of novel chiral scaffolds from readily available starting materials. researchgate.netchiralpedia.com

Chiral cyanohexyl phosphate esters, exemplified by this compound, are well-positioned to contribute to these future directions. A primary challenge and opportunity lies in exploring the synthetic versatility of this scaffold. The development of protocols to transform the nitrile and phosphate moieties into a wider array of functional groups is essential. This would unlock its potential as a precursor for new classes of chiral ligands, organocatalysts, and biologically active molecules. mdpi.com

A significant area for future research is the "chiral switch" concept, where existing racemic drugs or agrochemicals are redeveloped as single, more effective enantiomers. mdpi.comnih.gov Many organophosphate pesticides, for instance, are chiral but are used as racemates. nih.govnih.gov Understanding the specific activity of each enantiomer could lead to the development of more potent and environmentally benign products. Simple chiral building blocks like this compound could serve as models or starting points for the synthesis of enantiopure active ingredients.

Furthermore, gaining deeper mechanistic insights into reactions involving chiral phosphates is crucial for progress. researchgate.net Computational studies, kinetic analysis, and advanced spectroscopic techniques can be used to understand the non-covalent interactions that govern stereoselectivity in catalytic processes involving chiral phosphates. acs.orgresearchgate.net Applying these tools to reactions utilizing catalysts derived from the cyanohexyl phosphate scaffold would accelerate the discovery of new, highly selective transformations.

The challenges ahead include developing scalable and cost-effective syntheses for these chiral building blocks and demonstrating their utility in creating catalysts that rival the efficiency and selectivity of established systems. Overcoming these hurdles will pave the way for novel mechanistic discoveries and the creation of innovative synthetic pathways, solidifying the role of simple chiral organophosphates in the future of asymmetric synthesis. chiralpedia.com

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